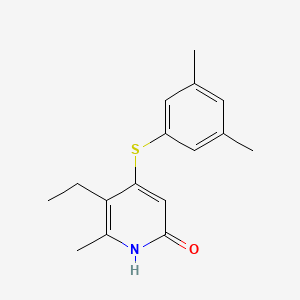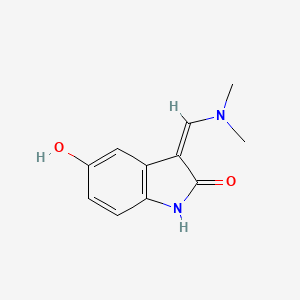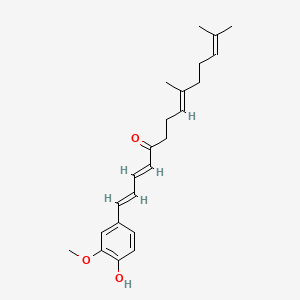
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring fused with a seleno group, which imparts unique chemical and biological properties. Pyrimidinedione derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various alkyl or aryl substituted pyrimidinedione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Medicine: Investigated for its antiviral properties, particularly against HIV-1.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- involves its interaction with specific molecular targets. The seleno group is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
- 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is unique due to the presence of the seleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and material science .
Properties
CAS No. |
172256-01-8 |
|---|---|
Molecular Formula |
C16H20N2O3Se |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-(ethoxymethyl)-5-ethyl-6-(3-methylphenyl)selanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3Se/c1-4-13-14(19)17-16(20)18(10-21-5-2)15(13)22-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,19,20) |
InChI Key |
JBSKPLPQKURYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


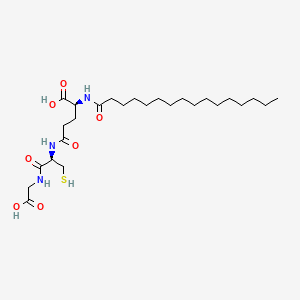


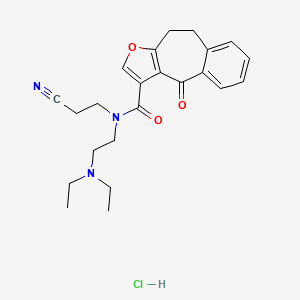
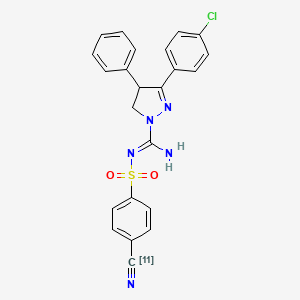
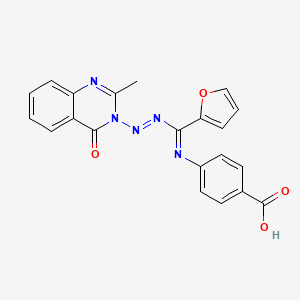
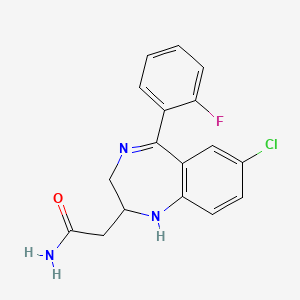
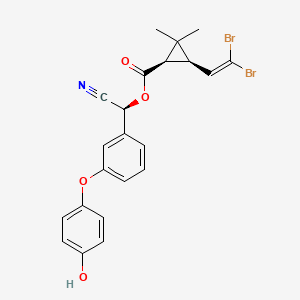
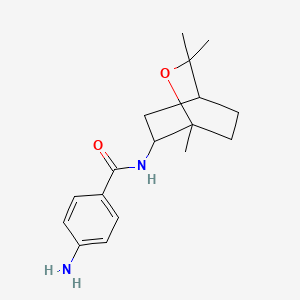
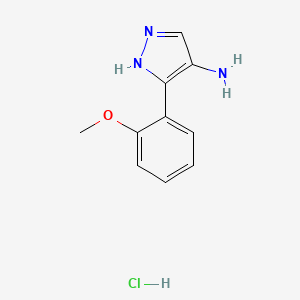
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
